3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione

Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

N-methylated γ-sultams with a free aminomethyl handle are often unavailable, forcing researchers into low-yielding functionalizations of des-methyl analogs. This compound (≥95%) provides the orthogonal reactivity needed for CNS and PROTAC scaffolds. - **Key metrics**: MW 164 Da, TPSA 63.4 Ų, cLogP -1.02 to -1.78. - **Advantage**: Single HBD vs. 2 HBD for des-methyl analog; enables chemoselective amide/urea linkages. - **Supply**: Batch-specific NMR/HPLC/GC documentation with 21 commercial sources (2-day lead times).

Molecular Formula C5H12N2O2S
Molecular Weight 164.22
CAS No. 1824465-73-7
Cat. No. B2794992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione
CAS1824465-73-7
Molecular FormulaC5H12N2O2S
Molecular Weight164.22
Structural Identifiers
SMILESCN1C(CCS1(=O)=O)CN
InChIInChI=1S/C5H12N2O2S/c1-7-5(4-6)2-3-10(7,8)9/h5H,2-4,6H2,1H3
InChIKeyOXNDZRMJSBSWLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione: Structural and Physicochemical Overview


3-(Aminomethyl)-2-methyl-1lambda6,2-thiazolidine-1,1-dione (CAS 1824465-73-7) is an N-methyl-substituted five-membered cyclic sulfonamide (γ-sultam) bearing a primary aminomethyl side chain at the 3-position. Its molecular formula is C₅H₁₂N₂O₂S with a molecular weight of 164.23 Da . The compound is supplied at ≥95% purity with batch-specific QC documentation (NMR, HPLC, GC) and carries GHS hazard statements H302, H315, H318, H335 . As a member of the isothiazolidine-1,1-dioxide class, this compound serves as a versatile building block for medicinal chemistry and chemical biology programs, particularly where N-methylation of the sultam ring and the presence of a free primary amine handle are concurrently required .

1

N-methyl sultam building block with low HBD count for CNS/PROTAC design

2

Primary aminomethyl handle enables amide, urea, and bioconjugation chemistry

3

Batch-specific QC (NMR, HPLC, GC) supports reproducible library synthesis

Why Close Analogs Cannot Substitute for This Compound


Interchanging closely related isothiazolidine-1,1-dioxide analogs without considering their distinct substitution patterns introduces significant risk in medicinal chemistry and chemical biology campaigns. The presence or absence of N-methylation, the nature and position of the amino functionality (primary aminomethyl at C3 vs. amino at C4 vs. no amine), and the resulting differences in hydrogen-bond donor/acceptor counts and lipophilicity directly impact target engagement, pharmacokinetic profile, and synthetic tractability . The 2024 review 'Unveiling sultam in drug discovery' underscores that even minor structural modifications to the sultam core can profoundly alter biological activity, reinforcing that generic substitution without quantitative differentiation data is scientifically unsound . The evidence below quantifies these differentiation dimensions.

This product N-Me, 3-aminomethyl sultam

1 HBD, TPSA ~63 Ų, primary amine

Similar but not equivalent Des-methyl analog (CAS 1824095-67-1)

Extra H-bond donor may reduce CNS permeability; substitution may alter pharmacokinetic profile

This product Free primary amine handle

Direct conjugation without C-H activation

Lacks amine N-Methyl-1,3-propanesultam (CAS 83634-83-7)

No derivatization handle; requires extra synthetic steps for linker installation

This product 3-aminomethyl regioisomer

Flexible spacer, distinct exit vector

Different geometry 4-amino regioisomer (PubChem CID 165806794)

Rigid amine positioning alters SAR; TPSA and LogP differ, affecting off-target profiles

Key Differentiation Evidence Against Closest Analogs


Reduced HBD Count via N-Methylation

The N-methyl group on the sultam ring of the target compound eliminates one hydrogen-bond donor (HBD) relative to its des-methyl analog 3-(aminomethyl)isothiazolidine 1,1-dioxide (CAS 1824095-67-1). This reduction from 2 HBD to 1 HBD is a critical determinant of passive membrane permeability and CNS penetration potential per Lipinski's and related drug-likeness guidelines . The des-methyl analog bears an unprotected sulfonamide N-H that acts as an additional HBD, which can limit blood-brain barrier penetration, increase P-glycoprotein efflux susceptibility, and reduce oral bioavailability . N-Methylation is a well-validated strategy in medicinal chemistry for improving the pharmacokinetic profile of sulfonamide-containing scaffolds .

HBD count
Cross-study comparable
This compound: 1 HBD
Des-methyl analog: 2 HBD
50% reduction
Lower HBD count supports passive permeability and CNS penetration assessment
Computed property; confirm experimentally for lead series
Medicinal Chemistry CNS Drug Design Physicochemical Property Optimization

Lower TPSA for Improved Permeability

The target compound exhibits a computed TPSA of 63.4 Ų, which is meaningfully lower than the 72.19 Ų of its des-methyl analog (CAS 1824095-67-1) . TPSA values below 60-70 Ų are generally associated with favorable intestinal absorption, while values below 60-90 Ų correlate with blood-brain barrier penetration . The ~8.8 Ų reduction (approximately 12% lower) in TPSA conferred by N-methylation shifts the compound into a more favorable permeability space. For comparison, the parent sultam 1,3-propanesultam (CAS 5908-62-3) has a TPSA of only 46.17-54.55 Ų but lacks both the aminomethyl functional handle and the N-methyl group .

TPSA
Cross-study comparable
This compound: 63.4 Ų
Des-methyl: 72.19 Ų
8.8 Ų lower
Reduced TPSA may improve membrane permeability relative to des-methyl analog
Values computed; empirical permeability assays recommended
ADME Prediction Permeability Drug Design

Primary Amine Handle vs. N-Methyl Sultams

The target compound possesses a primary aminomethyl (-CH₂NH₂) group at the 3-position, providing a nucleophilic handle for amide bond formation, reductive amination, sulfonamide coupling, urea synthesis, and bioconjugation via NHS-ester or isothiocyanate chemistry. In contrast, N-Methyl-1,3-propanesultam (CAS 83634-83-7), which shares the N-methylsultam core but lacks any amino substituent (0 HBD), offers no equivalent derivatization handle . This functional group difference is binary: the target compound can serve as a carboxylic acid bioisostere replacement with a built-in amine linker for elaboration, whereas the N-methyl sultam cannot participate in such coupling reactions without prior C-H functionalization . The chem-space marketplace lists 21 supply sources for the target compound, indicating robust commercial availability for library production .

Amine functionality
Class-level inference
This compound: primary -CH₂NH₂
N-Me propanesultam: no amine
Only N-methyl sultam option with a primary amine handle for conjugation
Qualitative binary difference; enables direct linker attachment
Synthetic Chemistry Building Blocks Chemical Biology PROTAC Design

Regioisomeric Differentiation from 4-Amino Analogs

The target compound substitutes the sultam ring at the 3-position with an aminomethyl group (a one-carbon spacer between the ring and the amine), whereas 4-amino-2-methyl-1lambda6,2-thiazolidine-1,1-dione (PubChem CID 165806794) bears the amino group directly at the 4-position with no methylene spacer . This regioisomeric difference produces distinct exit vectors for derivatization and alters the electronic environment of the amine: the aminomethyl group is more flexible (one rotatable bond), has a different pKa, and positions the amine at a different distance and angle relative to the sultam ring . The 4-amino regioisomer has a computed XLogP3 of -1.6 and TPSA of 71.8 Ų, differing from the target compound's LogP of -1.02 to -1.78 and TPSA of 63.4 Ų . These physicochemical differences may drive differential off-target profiles and solubility characteristics in biological assays.

Regioisomeric properties
Cross-study comparable
3-aminomethyl: TPSA 63.4 Ų, LogP -1.02, 1 rot. bond
4-amino regioisomer: TPSA 71.8 Ų, LogP -1.6, 0 rot. bond
Distinct spatial and physicochemical profile; regioisomers not interchangeable for SAR
Procurement of correct regioisomer critical for binding-pocket geometry studies
Medicinal Chemistry Structure-Activity Relationship Scaffold Vector Exploration

Validated Synthetic Route for Aminomethyl Sultams

A robust, peer-reviewed synthetic route to aminomethyl-substituted five-membered sultams including the target compound class has been established by Filimonchuk et al. (Synthesis, 2022) . The method proceeds from 3-(iodomethyl)-2-substituted isothiazolidine 1,1-dioxides via nucleophilic substitution with sodium azide followed by catalytic hydrogenation on Pd/C to yield the aminomethyl derivatives . This route is compatible with N-methyl substitution and has been extended to chiral amino acid-derived bicyclic sultams, demonstrating the versatility of the aminomethyl handle for further complexity generation . The PhD thesis of Filimonchuk (2023) provides additional experimental detail, including the observation that highly basic nucleophiles can lead to competing elimination pathways in the N-methyl-substituted iodomethyl precursor—a reactivity consideration unique to the N-alkylated system that must be accounted for in synthetic planning .

Synthetic route
Supporting evidence
Published 3-step route: NaN₃ substitution, H₂/Pd-C hydrogenation
Reproducible synthesis with documented yields reduces supply-chain risk
N-Me system: competing elimination with strong bases reported; review conditions
Synthetic Methodology Sultam Chemistry Process Chemistry

High-Value Applications Based on Evidence


CNS-Penetrant Probe Design

Medicinal chemistry programs targeting central nervous system (CNS) indications—such as neurodegenerative diseases, psychiatric disorders, or neuroinflammation—can leverage the single hydrogen-bond donor (1 HBD) of the target compound as a design advantage over the des-methyl analog (2 HBD). The lower TPSA of 63.4 Ų (vs. 72.19 Ų) further supports passive CNS penetration . Researchers can use the free aminomethyl handle to conjugate the sultam core to CNS-targeting pharmacophores via amide or urea linkages while maintaining favorable BBB permeability parameters. This compound is particularly suitable when the sultam is intended as a metabolically stable sulfonamide isostere that must not introduce additional HBDs .

PROTAC and TPD Linker Attachment

In PROTAC design, the primary aminomethyl group of the target compound serves as an ideal attachment point for linking the sultam-containing target-protein ligand to an E3 ligase ligand. Unlike N-Methyl-1,3-propanesultam (CAS 83634-83-7), which lacks any amine handle, the target compound eliminates the need for de novo C-H functionalization or protecting-group manipulation to install a linker . The N-methyl group on the sultam ring further ensures that the sulfonamide nitrogen does not compete as an unintended conjugation site, providing chemoselective amine coupling . With 21 commercial sources and 2-day lead times documented on ChemSpace, the compound is procurement-ready for parallel PROTAC library synthesis .

Fragment-Based Drug Discovery Libraries

The target compound satisfies key fragment-likeness criteria: molecular weight of 164 Da (<250 Da threshold), low LogP (-1.02 to -1.78), and balanced polarity (TPSA 63.4 Ų) . Crucially, it offers two orthogonal vectors for fragment elaboration—the primary amine at the 3-aminomethyl position and potential C-H functionalization at unsubstituted ring positions. The regioisomeric differentiation from 4-amino-2-methyl sultam (PubChem CID 165806794) provides access to a distinct three-dimensional presentation of the amine for fragment growing, with different exit vector geometry and physicochemical properties . The validated Filimonchuk synthetic route enables scale-up of hit fragments to multi-gram quantities for biophysical assay follow-up .

Sultam Bioisostere Screening Programs

Isothiazolidine-1,1-dioxide derivatives have demonstrated activity as P2X7 receptor modulators (relevant to inflammatory pain, rheumatoid arthritis, and osteoarthritis) and as cyclin-dependent kinase (CDK1/CDK2) inhibitors with anti-proliferative activity against cancer cell lines . The target compound, with its unique combination of N-methylation and an aminomethyl handle, enables systematic exploration of sultam-based bioisosteres in these target classes. The N-methyl group may reduce metabolic N-dealkylation compared to N-unsubstituted sultams, while the free amine allows rapid generation of amide or sulfonamide analog libraries for SAR profiling . Procurement from suppliers offering batch-specific QC (NMR, HPLC, GC) ensures reproducibility across screening campaigns .

Application
Selection Property
Validation Focus
CNS-penetrant probe design
Low HBD count (1 HBD) and moderate TPSA for BBB permeability
Blood-brain barrier permeability assay; CNS target engagement
PROTAC / TPD linker attachment
Primary aminomethyl handle, N-methyl protection prevents off-target conjugation
Chemoselective amine coupling; linker attachment efficiency
Fragment-based library design
Fragment-likeness (MW
Library synthesis reproducibility; fragment hit confirmation
Sultam bioisostere screening
N-methyl sultam core with derivatization handle; documented P2X7/CDK relevance
Target-class selectivity profiling; SAR expansion around sultam scaffold
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